Bullatine B

Description

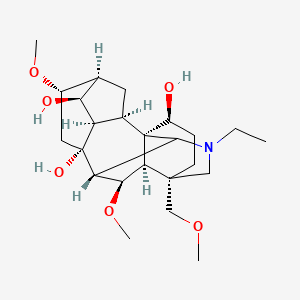

Bullatine B is a natural product found in Aconitum flavum, Aconitum pendulum, and other organisms with data available.

Structure

3D Structure

Properties

Molecular Formula |

C24H39NO6 |

|---|---|

Molecular Weight |

437.6 g/mol |

IUPAC Name |

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1 |

InChI Key |

XRARAKHBJHWUHW-QVUBZLTISA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Synonyms |

neoline |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Mechanism of Action of Bullatine B on Nav1.7 Channels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as Neoline ) is a C19-diterpenoid alkaloid derived from Aconitum species. Unlike its structural relative Aconitine—which functions as a neurotoxin by persistently opening sodium channels—this compound acts as a state-dependent inhibitor of the voltage-gated sodium channel Nav1.7 (SCN9A).

This guide details the molecular pharmacology of this compound, focusing on its preferential binding to the inactivated state of Nav1.7, its use-dependent blocking kinetics, and its downstream effects on nociceptive signaling. It serves as a technical roadmap for validating this compound as a non-opioid analgesic candidate for neuropathic pain.

Molecular Pharmacology & Mechanism

2.1. Primary Target: Nav1.7 (SCN9A)

Nav1.7 is a threshold channel highly expressed in dorsal root ganglion (DRG) neurons, critical for amplifying sub-threshold depolarizations to trigger action potentials.

-

Action: this compound inhibits the peak sodium current (

) of Nav1.7. -

Potency: It exhibits nanomolar potency (IC

2.2. Binding Site and Mode of Interaction

Current structural activity relationship (SAR) data indicates that this compound interacts with the local anesthetic (LA) binding site located within the inner pore of the channel, primarily formed by the S6 transmembrane segments of Domains I, III, and IV.

-

Key Residues: Interaction likely involves Phe1764 and Tyr1771 (Nav1.7 numbering) in the DIV-S6 segment.

-

Mechanism:

-

Pore Occlusion: The molecule enters the intracellular vestibule and sterically occludes the pore.

-

Allosteric Modulation: It stabilizes the channel in the fast-inactivated state , shifting the voltage-dependence of inactivation to more hyperpolarized potentials. This prevents the channel from recovering to a conducting state during high-frequency firing (e.g., during neuropathic pain paroxysms).

-

2.3. Kinetic Profile: State- and Use-Dependence

This compound exhibits use-dependent block (phasic block). Its inhibitory effect intensifies as the frequency of channel stimulation increases.

-

Resting State (Tonic Block): Low affinity. At hyperpolarized potentials (-120 mV), the drug has limited access or affinity.

-

Inactivated State (Phasic Block): High affinity. Repeated depolarization allows the drug to bind and "trap" the channel in the inactivated conformation.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic cascade from this compound binding to the suppression of neuropathic pain.

Caption: Mechanistic pathway of this compound illustrating state-dependent binding to Nav1.7, stabilization of inactivation, and subsequent inhibition of nociceptive transmission.

Quantitative Data Summary

The following parameters define the potency and selectivity of this compound.

| Parameter | Value / Characteristic | Context |

| IC | ~25.8 nM | HEK293-hNav1.7, V |

| IC | > 10 µM | Minimal block at hyperpolarized potentials |

| Selectivity | High for TTX-S (Nav1.7, 1.3) | Lower potency against TTX-R (Nav1.8, 1.5) |

| V | Hyperpolarizing (~10-15 mV) | Shift in steady-state inactivation curve |

| Onset Kinetics | Slow to Moderate | Requires channel opening to access binding site |

| Washout | Reversible | Current recovers upon perfusion with drug-free solution |

Experimental Validation Protocols

To validate the mechanism of action described above, the following Whole-Cell Patch Clamp Protocol is recommended. This protocol is designed to distinguish between tonic (resting) and phasic (use-dependent) block.

Protocol A: State-Dependent Affinity (Voltage-Clamp)

Objective: Determine the shift in steady-state inactivation caused by this compound.

-

Cell Preparation: Use HEK293 cells stably expressing hNav1.7.[1]

-

Solutions:

-

Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

-

Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl

, 1 mM CaCl

-

-

Voltage Protocol:

-

Drug Application: Perfusion of this compound (e.g., 100 nM) for 5 minutes.

-

Analysis: Plot normalized current (

) vs. conditioning voltage. Fit with a Boltzmann function.-

Validation Criteria: A leftward (hyperpolarizing) shift in the

of inactivation indicates stabilization of the inactivated state.

-

Protocol B: Use-Dependent Block (Frequency Dependence)

Objective: Quantify the accumulation of inhibition during high-frequency firing (mimicking pain states).

-

Setup: Same cell and solutions as above.

-

Voltage Protocol:

-

Holding Potential: -80 mV (closer to physiological RMP of nociceptors).

-

Train Stimulation: Apply a train of 20 depolarizing pulses to -10 mV (20 ms duration) at frequencies of 10 Hz and 20 Hz .

-

-

Measurement: Record peak current for the 1st pulse (

) vs. the 20th pulse ( -

Calculation:

-

Analysis:

-

Validation Criteria: A significant reduction in the

ratio in the presence of this compound compared to control confirms use-dependent block.

-

References

-

Nakatani, Y., et al. (2020). "Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice." Journal of Ethnopharmacology.

-

Cayman Chemical. "this compound Product Information & Biological Activity." Cayman Chemical Database.

-

Zhang, M., et al. (2018). "Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain." Molecular Pain.

-

Catterall, W. A., et al. (2005). "International Union of Pharmacology. XLVII. Nomenclature and Structure-Function Relationships of Voltage-Gated Sodium Channels." Pharmacological Reviews.

Sources

Pharmacological Properties of C19-Diterpenoid Alkaloids: A Technical Guide

Executive Summary

C19-diterpenoid alkaloids (C19-DAs) represent a class of pseudoalkaloids primarily derived from the Aconitum and Delphinium genera.[1][2] They are characterized by a "double-edged sword" profile: they possess potent analgesic, anti-inflammatory, and anti-tumor properties, yet exhibit a narrow therapeutic index due to severe cardiotoxicity and neurotoxicity.[3]

This guide analyzes the pharmacological divergence between highly toxic diester alkaloids (e.g., Aconitine) and therapeutically viable monoester/saturated alkaloids (e.g., Bulleyaconitine A, Lappaconitine). It provides a mechanistic framework for their interaction with Voltage-Gated Sodium Channels (VGSCs), delineates Structure-Activity Relationships (SAR), and outlines rigorous experimental protocols for safety and efficacy profiling.[1]

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)[1]

The biological activity of C19-DAs is dictated by the substitution patterns on their hexacyclic norditerpenoid skeleton. The critical determinant of both potency and toxicity is the esterification status at the C-8 and C-14 positions.

The Ester-Toxicity Rule

-

Diester Alkaloids (Highly Toxic): Compounds like Aconitine and Mesaconitine possess an acetyl group at C-8 and a benzoyl group at C-14.[1] This "double-ester" configuration confers high lipophilicity and high affinity for the open state of VGSCs, leading to persistent activation and severe toxicity.

-

Monoester Alkaloids (Therapeutic Window): Hydrolysis of the C-8 acetyl group yields monoesters like Benzoylaconine . These retain analgesic efficacy but exhibit significantly reduced toxicity (~200-fold lower than diesters).[1]

-

Lipo-Alkaloids: Recent medicinal chemistry efforts focus on Lappaconitine and Bulleyaconitine A (BLA) , which lack the C-8 ester or possess modified side chains, resulting in a safer blockade of Nav channels rather than persistent activation.[1]

SAR Visualization

The following diagram illustrates the structural logic governing the transition from toxicity to therapeutic efficacy.

Figure 1: Structural modifications driving the pharmacological shift from toxic Nav activation to therapeutic Nav blockade.[1]

Part 2: Mechanistic Pharmacology[1]

Interaction with Voltage-Gated Sodium Channels (VGSCs)

The primary target of C19-DAs is the alpha-subunit of VGSCs. However, the mode of interaction differs fundamentally between toxic and therapeutic variants.

A. The Aconitine Mechanism (Toxicity)

Aconitine acts as a neurotoxin site 2 agonist .[4][5]

-

Binding: Binds to the alpha-subunit of Nav1.5 (cardiac) and Nav1.7 (neuronal) preferentially in the open state.

-

Effect: It prevents the channel from closing (inactivation) and shifts the voltage dependence of activation to more negative potentials.

-

Outcome: This causes a persistent Na+ influx, sustaining membrane depolarization. In the heart, this triggers Early After-Depolarizations (EADs) and Delayed After-Depolarizations (DADs), leading to fatal ventricular arrhythmias.[1]

B. The Bulleyaconitine A / Lappaconitine Mechanism (Therapy)

These agents act as use-dependent blockers .

-

Binding: They bind to Nav1.3, Nav1.7, and Nav1.8.

-

Effect: Instead of keeping the channel open, they stabilize the inactivated state .

-

Outcome: This reduces neuronal excitability and inhibits repetitive firing of nociceptors without causing the massive depolarization associated with aconitine.

Downstream Signaling: The Microglial Axis

Recent evidence highlights that Bulleyaconitine A (BLA) exerts analgesia via a non-neuronal mechanism in the spinal cord.

Figure 2: Dual-mechanism of Bulleyaconitine A involving microglial modulation and direct ion channel blockade.[1]

Part 3: Experimental Protocols for Profiling

To evaluate C19-DAs, researchers must distinguish between efficacy (analgesia) and toxicity (arrhythmia).[1] The following protocols are designed for high rigor and reproducibility.

Protocol A: Automated Patch-Clamp for Nav Subtype Selectivity

Objective: Determine if a C19-DA acts as a pore blocker (therapeutic) or an opener (toxic).[1]

System: HEK293 cells stably expressing hNav1.5 (cardiac risk) and hNav1.7 (pain target).[1]

-

Preparation:

-

Maintain cells in DMEM with G418 selection.

-

Harvest cells at 70-80% confluence using Detachin.[1]

-

-

Electrophysiology Setup:

-

Internal Solution (mM): CsF 110, CsCl 10, NaCl 10, HEPES 10, EGTA 10 (pH 7.2).

-

External Solution (mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 5 (pH 7.4).[1]

-

-

Voltage Protocols:

-

Activation Protocol: Hold at -120 mV. Depolarize to 0 mV for 50 ms (measure peak current).

-

Inactivation Protocol: Hold at -120 mV. Pre-pulse to potentials ranging from -120 to +20 mV for 500 ms, followed by a test pulse to 0 mV.[1]

-

-

Compound Application:

-

Data Analysis:

-

Opener Signature: Leftward shift in activation V1/2; presence of "tail currents" upon repolarization.

-

Blocker Signature: Hyperpolarizing shift in inactivation V1/2; use-dependent reduction in peak current.

-

Protocol B: High-Throughput Cardiotoxicity Screening (hiPSC-CMs)

Objective: Detect pro-arrhythmic potential early in development using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[1]

System: xCELLigence RTCA Cardio System (Impedance-based monitoring).[1]

-

Seeding:

-

Dosing:

-

Readout Parameters:

Part 4: Therapeutic vs. Toxicological Data Summary[1][6]

| Feature | Aconitine (Diester) | Lappaconitine (Monoester) | Bulleyaconitine A (C19-DA) |

| Primary Target | Nav1.5, Nav1.7 (Site 2) | Nav1.7, Nav1.8, Nav1.3 | Nav1.3, Nav1.7, Microglia |

| Action Mode | Agonist (Persistent Activation) | Blocker (Inactivation Stabilizer) | Blocker + Dynorphin Release |

| LD50 (Mice, i.v.) | ~0.1 - 0.3 mg/kg | ~6 - 9 mg/kg | ~2 - 3 mg/kg |

| Therapeutic Index | Extremely Narrow (< 2) | Moderate | Wide (Clinical Use Approved) |

| Clinical Use | Restricted (Topical/Homeopathic) | Chronic Pain (China/Russia) | Chronic Pain (China) |

| Toxicity Signs | Ventricular Fibrillation, Bidirectional Tachycardia | Mild Hypotension, Dizziness | Mild Anticholinergic effects |

References

-

Mechanism of Aconitine Neurotoxicity and Site 2 Binding Source: MDPI (2021) URL:[Link][1]

-

Bulleyaconitine A: Analgesic Mechanisms and Microglial Activation Source: Journal of Neuroinflammation (2016) URL:[1][Link][1]

-

Lappaconitine: Pharmacological Profile and Non-Addictive Analgesia Source: Frontiers in Pharmacology (2024 Review Context) URL:[Link]

-

Cardiotoxicity Mechanisms of Aconitine-Type Alkaloids Source: Frontiers in Cardiovascular Medicine (2022 Meta-Analysis) URL:[Link]

-

Structure-Activity Relationships of C19-Diterpenoid Alkaloids Source: Chemical & Pharmaceutical Bulletin (2009) URL:[Link][1][6]

-

HiPSC-CM Models for Aconitine Cardiotoxicity Evaluation Source: NIH / PMC (2018) URL:[1][Link]

Sources

- 1. CAS 32854-75-4: Lappaconitine | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Bullatine B analgesic and anti-inflammatory pathways

An In-Depth Technical Guide to the Analgesic and Anti-Inflammatory Pathways of Bullatine B (Neoline)

Executive Summary

This compound , scientifically synonymous with Neoline (CAS: 466-26-2), is a C19-diterpenoid alkaloid isolated from Aconitum species (e.g., Aconitum flavum, Aconitum carmichaelii).[1][2] Unlike its structural analog Bulleyaconitine A (Bullatine A), which primarily modulates microglial dynorphin via P2X7 receptors, this compound exerts its therapeutic effects through two distinct, synergistic mechanisms:[1][2]

-

Analgesia: Potent, state-dependent inhibition of voltage-gated sodium channels (Nav1.7 ), specifically dampening hyperexcitability in dorsal root ganglion (DRG) neurons associated with neuropathic pain.[1][2]

-

Anti-inflammation: Direct suppression of the NF-κB signaling cascade , preventing the transcriptional activation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1][2]

This guide delineates the molecular causality of these pathways and provides validated protocols for their interrogation in drug development.

Part 1: Pharmacodynamics & Molecular Mechanisms

The Analgesic Pathway: Nav1.7 Blockade

Neuropathic pain is often driven by the upregulation and sensitization of voltage-gated sodium channels (VGSCs) in peripheral nociceptors. This compound functions as a use-dependent blocker of the Nav1.7 subtype, a critical threshold channel for action potential generation in nociceptive sensory neurons.[1][2]

-

Mechanism of Action:

-

State-Dependence: this compound preferentially binds to the inactivated state of the Nav1.7 channel.[1] In neuropathic states (e.g., chemotherapy-induced peripheral neuropathy), neurons fire at high frequencies, causing channels to spend more time in the inactivated state.[1][2] This allows this compound to selectively target hyperactive neurons while sparing normal physiological transmission.[1]

-

Neurite Elongation: In models of oxaliplatin-induced neurotoxicity, this compound has been observed to promote neurite elongation, counteracting the structural degeneration of DRG neurons.[1][2]

-

The Anti-Inflammatory Pathway: NF-κB Suppression

Inflammation often precedes or exacerbates nociception.[1] this compound mitigates this by intercepting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of immune response.[1]

-

Signaling Cascade Inhibition:

-

Stimulus: Under inflammatory stress (e.g., LPS or TNF-α stimulation), the IκB kinase (IKK) complex is activated.[1][2]

-

Intervention: this compound inhibits the phosphorylation of IKK and the subsequent degradation of IκBα (the inhibitor of NF-κB).

-

Result: Without IκBα degradation, the p65/p50 NF-κB complex remains sequestered in the cytoplasm and cannot translocate to the nucleus.[1]

-

Outcome: Downregulation of mRNA transcription for iNOS, COX-2, TNF-α, and IL-6.[1][2]

-

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual-mechanism action of this compound in a nociceptive neuron (left) and an immune cell (right).

Caption: Figure 1.[1] Dual pharmacodynamic mechanism of this compound targeting Nav1.7 inactivation in neurons and IKK/NF-κB signaling in immune cells.

Part 3: Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols are standardized for this compound validation.

Protocol A: Whole-Cell Patch Clamp for Nav1.7 Inhibition

Objective: Quantify the IC50 of this compound on human Nav1.7 currents.[1] System: HEK293 cells stably expressing hNav1.7.[1][3]

-

Preparation:

-

Solutions:

-

Recording:

-

Application:

Protocol B: In Vivo Oxaliplatin-Induced Neuropathy Model

Objective: Assess analgesic efficacy in a chemotherapy-induced peripheral neuropathy (CIPN) model. Subjects: Male C57BL/6 mice (6-8 weeks).

-

Induction:

-

Treatment:

-

Assessment (Von Frey Test):

Part 4: Safety & Toxicology Note

As a C19-diterpenoid alkaloid, this compound possesses a narrow therapeutic index, characteristic of the Aconitum class.[1][2]

-

Cardiotoxicity Risk: High doses may modulate Nav1.5 (cardiac), leading to arrhythmias.[1][2]

-

Processing: Traditional processing (e.g., hydrolysis) often converts diester alkaloids to less toxic monoester or amine alkaloids.[1][2][4] this compound (Neoline) is a monoester/amine derivative, rendering it significantly less toxic than Aconitine, but precise dosing is critical.[1][2]

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Known Derivatives of Neoline and Their Functions. Retrieved from [1]

-

Nakatani, Y., et al. (2020).[1][2][5] Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice.[1][2][6][7] Journal of Ethnopharmacology. Retrieved from [1]

-

Li, P., et al. (2016).[1][2][8] Identification of NF-κB inhibitors following Shenfu injection and bioactivity-integrated UPLC/Q-TOF-MS. Journal of Ethnopharmacology. Retrieved from

-

Cayman Chemical. (2024).[1] this compound (Neoline) Product Information and CAS 466-26-2 Data. Retrieved from [1]

-

Frontiers in Pharmacology. (2021). Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets. Retrieved from [1]

Sources

- 1. Neoline | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Integrated serum pharmacochemistry and network pharmacology to reveal the kernel material basis and underlying mechanisms of the fuzi-lizhong pill for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A review of Aconiti Lateralis Radix Praeparata (Fuzi) for kidney disease: phytochemistry, toxicology, herbal processing, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plant-derived natural products targeting ion channels for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Identification of NF-κB inhibitors following Shenfu injection and bioactivity-integrated UPLC/Q-TOF-MS and screening for related anti-inflammatory targets in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isolation and Purification of Neoline from Aconitum flavum and Aconitum brachypodum

Executive Summary

Neoline (

This guide details the isolation protocols for Neoline from two primary sources: Aconitum flavum (Hand.-Mazz.) and Aconitum brachypodum (Diels). These species, used in Traditional Chinese Medicine (TCM) as "Tiebangchui" and "Xue-Shang-Yi-Zhi-Hao" respectively, are rich reservoirs of diterpenoid alkaloids.[3] The following workflows prioritize high-purity isolation while integrating critical safety measures required for handling toxic Aconitum substrates.

Part 1: Botanical & Phytochemical Context[4]

Source Material Profiling

| Feature | Aconitum flavum | Aconitum brachypodum |

| TCM Name | Tiebangchui | Xue-Shang-Yi-Zhi-Hao |

| Primary Alkaloids | Aconitine, 3-acetylaconitine, Neoline | Bullatine A, Bullatine H, Neoline |

| Alkaloid Type | C19-diterpenoid (Aconitine-type) | C19-diterpenoid (Aconitine & Denudatine-type) |

| Processing | Often boiled/steamed to hydrolyze toxic diesters.[1] | Steamed/fried to reduce toxicity. |

Expert Insight: While A. flavum is often cited for aconitine, A. brachypodum presents a complex matrix containing unique alkaloids like Bullatine H. Neoline is chemically stable; unlike aconitine, which degrades rapidly upon heating, Neoline persists through standard detoxification processes (steaming/boiling), making processed roots a viable source for isolation.

Part 2: Extraction Strategy (The "Why" & "How")

Solvent Selection: The Ethanol-Ammonia System

-

Primary Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

-

Causality: Diterpenoid alkaloids are moderately polar. High-proof alcohol maximizes solubility while minimizing the extraction of water-soluble polysaccharides and proteins that complicate downstream chromatography.

-

-

Modifier: Ammonia (NH₄OH).

-

Causality: Alkaloids exist as salts in the plant vacuole. Pre-treating the biomass with dilute base liberates the free base form, enhancing solubility in organic solvents.

-

Extraction Method: Reflux vs. Percolation

-

Recommended: Reflux Extraction .

-

Protocol: 3 cycles of 2-3 hours each.

-

Rationale: Heat increases mass transfer kinetics, ensuring exhaustive extraction of the dense tuberous roots.

-

The Critical Clean-up: Acid-Base Partitioning

Crude alcoholic extracts contain chlorophyll, lipids, and sugars. We employ a pH-swing technique to isolate the total alkaloid fraction (TAF).

-

Acid Phase (pH 2-3): Alkaloids form water-soluble salts. Lipids remain in the organic phase (discarded).

-

Base Phase (pH 9-10): Alkaloids return to free base form, precipitating or becoming soluble in non-polar solvents (Chloroform/Dichloromethane).

Part 3: Isolation Workflow & Protocols

Step-by-Step Isolation Protocol

Phase A: Preparation of Total Alkaloid Fraction (TAF)

-

Comminution: Pulverize dried roots of A. flavum or A. brachypodum (1.0 kg) into a coarse powder (20-40 mesh).

-

Extraction:

-

Reflux with 95% EtOH (1:8 w/v ratio) for 3 hours. Collect filtrate.

-

Repeat twice with fresh solvent.

-

Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C to obtain a crude syrupy residue.

-

-

Acidification:

-

Suspend residue in 2% HCl or 5% H₂SO₄ (1.0 L).

-

Filter to remove insoluble resins and chlorophyll.

-

Validation Point: The filtrate should test positive with Dragendorff’s reagent (orange precipitate).

-

-

Basification & Extraction:

-

Adjust filtrate pH to 9-10 using concentrated NH₄OH or Na₂CO₃.

-

Extract exhaustively with Chloroform (

) or Dichloromethane ( -

Dry organic layer over anhydrous

and evaporate to yield the Total Alkaloid Fraction (TAF) .

-

Phase B: Chromatographic Isolation of Neoline

Neoline is a monoester alkaloid and typically elutes after the lipophilic diesters (like aconitine) but before the highly polar hydrolysates (like aconine).

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase Gradient: Cyclohexane : Acetone : Diethylamine (Variable ratios).

-

Start: 100:1:0.1 (Elutes non-polar impurities).

-

Target Window: 8:2:0.1 to 6:4:0.1 (Neoline typically elutes here).

-

Wash: 1:1:0.1 (Elutes polar aconine).

-

-

Fractionation: Collect 50-100 mL fractions. Monitor via TLC.

-

TLC System: Cyclohexane:Acetone:Diethylamine (6:4:0.1).

-

Visualization: Dragendorff’s reagent spray. Neoline appears as a distinct orange spot (

).

-

Phase C: Crystallization

-

Pool fractions containing pure Neoline.

-

Dissolve in minimal hot Acetone or Ether.

-

Allow slow evaporation at 4°C. Neoline crystallizes as colorless needles or prisms.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from raw biomass to isolated Neoline, highlighting the critical pH-swing checkpoints.

Figure 1: Step-by-step extraction and purification workflow for Neoline isolation.[4]

Part 5: Structural Elucidation & Validation

To validate the identity of the isolated compound as Neoline, compare spectral data against the following standard parameters.

| Parameter | Neoline Characteristic Data |

| Molecular Formula | |

| Molecular Weight | 437.57 g/mol |

| Physical State | White crystalline powder |

| Melting Point | 154–156 °C |

| MS (ESI) | |

| ¹H-NMR (CDCl₃) | |

| ¹³C-NMR (CDCl₃) | Characteristic signals at |

Interpretation:

-

The presence of two methoxy signals (C-6, C-18) and three hydroxyl groups (C-1, C-8, C-14) distinguishes Neoline from similar alkaloids like Bullatine A (which lacks the C-18 methoxy) or Aconitine (which has ester groups at C-8 and C-14).

Part 6: Safety & Toxicology (Critical)

Working with Aconitum species requires strict adherence to safety protocols due to the presence of lethal diester alkaloids.

-

Lethal Dose: The

of crude Aconitine is extremely low (~0.12 mg/kg IV in mice). While Neoline is less toxic ( -

PPE: Double nitrile gloves, full face shield, and N95/P100 respirator are mandatory during grinding and powder handling.

-

Waste Disposal: All aqueous waste from the acid-base step contains trace alkaloids and must be incinerated or treated with strong alkali (NaOH) and heat to hydrolyze residual esters before disposal.

References

-

Gao, F., et al. (2016). Diterpenoid alkaloids from the roots of Aconitum brachypodum Diels.[4][5][6] Natural Product Research, 30(20), 2329-2334. Link

-

Tanimura, Y., et al. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats.[7][8][9][10][11] Journal of Ethnopharmacology, 239, 111859. Link

-

Wang, F. P., & Liang, X. T. (2002). C19-Diterpenoid Alkaloids. The Alkaloids: Chemistry and Biology, 58, 1-287. Link

-

Niu, Y., et al. (2023). Chemical composition, pharmacodynamic activity of processed Aconitum brachypodum Diels., and molecular docking analysis of its active target.[12] Advanced Composites and Hybrid Materials, 6, 45. Link

-

PubChem. Neoline Compound Summary. National Library of Medicine. Link

Sources

- 1. Neoline | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jse.ac.cn [jse.ac.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. Diterpenoid alkaloids from the roots of Aconitum brachypodum Diels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Active ingredient of aconite root against peripheral neuropathic pain is identified as neoline | EurekAlert! [eurekalert.org]

- 10. Active ingredient of aconite root against peripheral neuropathic pain is identified as neoline | EurekAlert! [eurekalert.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Therapeutic Potential of Bullatine B (Neoline) for Neuropathic Pain

Executive Summary

Neuropathic pain remains one of the most challenging clinical entities to manage, largely due to the limitations of current standard-of-care agents (gabapentinoids, opioids, SNRIs). Bullatine B (chemically synonymous with Neoline ), a C19-diterpenoid alkaloid derived from Aconitum species, has emerged as a high-potency, non-opioid analgesic candidate.

Unlike its structural congener Bullatine A (which primarily modulates spinal microglial dynorphin A), this compound exerts its therapeutic effect primarily through the state-dependent blockade of voltage-gated sodium channels (Nav) , specifically Nav1.7 . This whitepaper analyzes the pharmacological profile of this compound, delineating its mechanism of action, preclinical efficacy in diabetic and chemotherapy-induced neuropathy models, and the critical safety distinctions that separate it from more toxic aconitum alkaloids.

Pharmacological Profile & Structural Biology

Chemical Identity

This compound is a diterpenoid alkaloid.[1][2] In literature and chemical databases, it is frequently cross-referenced as Neoline . It is critical for researchers to recognize this synonymy to access the full breadth of available pharmacokinetic data.

-

Chemical Formula:

[1] -

Molecular Weight: 437.57 g/mol

-

Structural Class: Aconitine-type C19-diterpenoid alkaloid (ester-free).

Structural Advantages

The absence of the C8-ester group in this compound (present in the highly toxic Aconitine) significantly reduces its cardiotoxicity while retaining neuroactive potency. This structural nuance provides a wider therapeutic window, making it a viable candidate for drug development compared to its parent compounds.

Mechanism of Action: State-Dependent Nav Blockade

The primary driver of neuropathic pain is the spontaneous, high-frequency firing of injured dorsal root ganglion (DRG) neurons. This compound functions as a use-dependent inhibitor of voltage-gated sodium channels.

The Nav1.7 Target

Research indicates that this compound preferentially targets the Nav1.7 subtype, which is highly expressed in nociceptive sensory neurons.

-

IC50 (Nav1.7): ~25.8 nM (in HEK293 cells expressing human Nav1.[1]7) .

-

Mechanism: It binds to the channel in its inactivated state, stabilizing this conformation and preventing recovery. This "use-dependence" means the drug becomes more effective as the neuron fires more rapidly—a hallmark of pathological pain states—while sparing normal, low-frequency neuronal transmission.

Distinction from Bullatine A

It is vital to distinguish this compound from Bullatine A (and Bulleyaconitine A). While Bullatine A is reported to act via the stimulation of spinal microglial dynorphin A expression , this compound’s efficacy is driven by direct channel blockade, particularly in models of diabetic and oxaliplatin-induced neuropathy.

Pathway Visualization

The following diagram illustrates the mechanistic cascade of this compound at the nociceptor level.

Figure 1: Molecular mechanism of this compound (Neoline) showing state-dependent inhibition of Nav1.7 channels, breaking the cycle of ectopic neuronal firing.

Preclinical Efficacy Data

This compound has demonstrated robust anti-allodynic effects in specific murine models. The data below summarizes key findings from comparative studies.

Table 1: Efficacy Profile in Rodent Models

| Model Type | Pathology | Dose (Route) | Outcome | Key Reference |

| STZ-Induced | Diabetic Neuropathy | 10 mg/kg (PO/SC) | Significant increase in mechanical pain threshold (Von Frey). | |

| Oxaliplatin | Chemotherapy-Induced | 10 mg/kg (SC) | Attenuation of cold and mechanical allodynia; neuroprotective effect. | |

| CCI / SNL | Traumatic Nerve Injury | 5-10 mg/kg (PO) | Reduction in spontaneous pain behavior; comparable to gabapentin in specific assays. |

Note: Efficacy is often observed without the sedation or motor impairment associated with standard sodium channel blockers, likely due to the use-dependent mechanism.

Experimental Protocols

To validate the therapeutic potential of this compound in your own laboratory, the following protocols are recommended. These are designed to ensure reproducibility and isolate the specific Nav1.7 mechanism.

Protocol A: Whole-Cell Patch Clamp (Nav1.7 Validation)

Objective: To measure the use-dependent inhibition of Nav1.7 currents.

-

Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

-

Solutions:

-

Extracellular:[2] 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

-

Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

-

-

Voltage Protocol (The "Self-Validating" Step):

-

Holding Potential: Set to -120 mV (to ensure all channels are resting).

-

Test Pulse: Depolarize to 0 mV for 20 ms.

-

Inactivation Protocol: To test state-dependence, apply a pre-pulse to -70 mV (inducing inactivation) for 500 ms before the test pulse.

-

Validation: this compound should show significantly higher potency (lower IC50) following the inactivation pre-pulse compared to the resting state (-120 mV).

-

-

Application: Perfusion of this compound (0.1 nM – 100 µM) for 5 minutes.

Protocol B: Oxaliplatin-Induced Neuropathy Model

Objective: To assess in vivo efficacy against chemotherapy-induced pain.

-

Induction: Administer Oxaliplatin (6 mg/kg, i.p.) to C57BL/6 mice.

-

Treatment:

-

Behavioral Testing (Day 7):

-

Cold Plate Test: Place mouse on a 4°C plate. Measure latency to first pain behavior (lifting/licking paw).

-

Von Frey Test: Apply filaments to the plantar surface to measure mechanical withdrawal threshold.

-

-

Statistical Endpoint: A >50% recovery in threshold compared to vehicle confirms efficacy.

Experimental Workflow Diagram

Figure 2: Recommended workflow for the isolation and validation of this compound (Neoline) therapeutic activity.

Toxicology & Safety Considerations

The clinical translation of Aconitum alkaloids is historically hampered by their narrow therapeutic index. However, this compound presents a distinct safety profile:

-

Reduced Toxicity: Unlike Aconitine (LD50 ~0.12 mg/kg in mice), this compound (Neoline) lacks the C8-benzoyl and C14-acetyl groups responsible for severe cardiotoxicity.

-

Marker Compound: Neoline is currently used as a quality control marker for processed Aconite roots (Fuzi) to ensure the hydrolysis of toxic diester alkaloids has occurred, indicating it is a constituent of the "safe" fraction of the extract .

-

Monitoring: Despite the improved safety profile, cardiac monitoring (ECG) is mandatory during early-stage animal dosing to monitor for QT prolongation, a class effect of sodium channel blockers.

References

-

Nakatani, Y., et al. (2020). Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice. Journal of Ethnopharmacology, 259, 112963. Link

-

Li, T. F., et al. (2016). Bullatine A stimulates spinal microglial dynorphin A expression to produce anti-hypersensitivity in a variety of rat pain models. Journal of Neuroinflammation, 13(1), 226. Link

-

Watanabe, K., et al. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats.[5] Journal of Ethnopharmacology, 241, 111859.[5] Link

-

Huang, C., et al. (2016). Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain. Current Neuropharmacology, 14(5), 455–464. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Bullatine A, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vareum.com [vareum.com]

- 4. Safety of high volume lipid emulsion infusion: a first approximation of LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and physical properties of Bullatine B

Topic: Molecular Weight and Physical Properties of Bullatine B (Neoline) Content Type: Technical Reference Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Specialists

Physicochemical Properties, Structural Characterization, and Isolation Protocols

Executive Summary

This compound , widely recognized in current literature as Neoline (CAS: 466-26-2), is a C19-diterpenoid alkaloid isolated primarily from Aconitum species (A. bullatifolium, A. kusnezoffii, A. flavum). It is a critical marker compound in the quality control of processed aconite roots ("Fuzi") and has garnered significant attention in pain research due to its potent analgesic activity mediated through the inhibition of voltage-gated sodium channels, specifically Nav1.7 .

This guide provides a definitive technical reference for the physical properties, structural identification, and isolation methodologies of this compound, designed to support reproducible experimental workflows.

Physicochemical Specifications

The following data aggregates experimentally validated properties. Researchers should use these parameters for analytical method development and solubility studies.

| Property | Specification | Notes |

| Common Name | This compound (Neoline) | Often referred to interchangeably in older literature. |

| CAS Registry Number | 466-26-2 | Primary identifier for procurement. |

| Chemical Formula | C₂₄H₃₉NO₆ | |

| Molecular Weight | 437.57 g/mol | Monoisotopic Mass: 437.2777 |

| Physical State | White crystalline powder | Hygroscopic; store in desiccator. |

| Melting Point | 153 – 154 °C | Sharp endotherm; purity indicator. |

| Solubility (Polar) | Soluble in Ethanol, Methanol, DMSO | DMSO stock solutions (10 mM) are stable at -20°C. |

| Solubility (Non-Polar) | Soluble in Chloroform, Dichloromethane | Used for liquid-liquid extraction. |

| Solubility (Aqueous) | Poorly soluble in water | Solubility increases significantly at pH < 5 (protonated form). |

| pKa | ~7.8 (Estimated) | Basic nitrogen facilitates acid-base extraction. |

Structural Characterization

Accurate identification of this compound relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Chemical Structure Representation

The compound features a hexacyclic aconitane skeleton with an N-ethyl group and three methoxy substituents.

Figure 1: Functional group connectivity of this compound (Neoline) on the aconitane core.

Diagnostic Spectral Data

When validating isolated fractions, look for these characteristic signals.

Mass Spectrometry (ESI-MS):

-

Mode: Positive Ion ([M+H]⁺)

-

m/z: 438.28 (Base peak)

-

Fragmentation: Loss of methanol (-32 Da) and water (-18 Da) are common in MS/MS.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

-

N-Ethyl Group: A characteristic triplet (δ ~1.10, J = 7 Hz) and multiplet/quartet (δ ~2.5–2.7) corresponding to the N-CH₂-CH₃ moiety.

-

Methoxy Signals: Three distinct singlets in the range of δ 3.20 – 3.40 ppm (corresponding to -OCH₃ at C6, C16, and C18).

-

Oxygenated Methines: Signals between δ 3.6 – 4.2 ppm representing protons at C1, C14, and C16.

-

Olefinic Protons: Absent. (Distinguishes Neoline from some unsaturated diterpene alkaloids).

Isolation and Purification Protocol

Objective: Isolate high-purity this compound from Aconitum root powder. Safety Warning: Aconitum alkaloids are potent neurotoxins. Handle all samples in a fume hood with double nitrile gloves.

Workflow Diagram

Figure 2: Acid-Base extraction and purification workflow for diterpenoid alkaloids.

Step-by-Step Methodology

-

Extraction:

-

Reflux 1.0 kg of dried, pulverized Aconitum root with 95% Ethanol (1:10 w/v) for 2 hours. Repeat 3 times.

-

Combine filtrates and evaporate under reduced pressure (45°C) to obtain a crude syrupy residue.

-

-

Acid-Base Fractionation (Critical Step):

-

Suspend the residue in 0.5 M H₂SO₄ (1 L). The low pH protonates the alkaloids, making them water-soluble.

-

Defatting: Extract the acidic aqueous phase with Ethyl Acetate or Diethyl Ether (3 x 500 mL). Discard the organic layer (contains lipids/pigments).

-

Basification: Adjust the aqueous phase to pH 9–10 using concentrated Ammonia (NH₄OH) on an ice bath to precipitate the alkaloids.

-

Extraction: Extract the basified solution with Chloroform or Dichloromethane (3 x 500 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield "Total Alkaloids."

-

-

Chromatographic Purification:

-

Load the Total Alkaloid fraction onto a Silica Gel 60 column.

-

Elution Gradient: Chloroform : Methanol (starts 100:0 → 95:5 → 90:10).

-

Monitoring: Check fractions via TLC (Dragendorff’s reagent stains alkaloids orange). This compound typically elutes in the mid-polarity fractions (approx. 95:5 to 90:10 CHCl₃:MeOH).

-

Pharmacological Mechanism[1][2]

This compound is a "C19-diterpenoid alkaloid" characterized by a lower toxicity profile compared to diester alkaloids (like aconitine). Its primary therapeutic interest lies in neuropathic pain management.

Figure 3: Mechanism of action for this compound-induced analgesia.

Key Bioactivity:

-

Target: Nav1.7 (IC50 = 25.8 nM in HEK293 cells).

-

Effect: Frequency-dependent inhibition of sodium currents.

-

Application: Attenuation of mechanical hyperalgesia in diabetic neuropathy models.

References

-

PubChem. (n.d.). Neoline (Compound CID: 10003218) - Chemical Structure and Physical Data. National Library of Medicine. Retrieved from [Link]

-

Nakatani, Y., et al. (2020). Neoline, an active ingredient of the processed aconite root... targets Nav1.7. Journal of Ethnopharmacology. Retrieved from [Link]

-

Vareum. (n.d.). Bullatine-B (Neoline) Bioactivity and Solubility Data. Retrieved from [Link]

Technical Guide: Bullatine B (Neoline) Modulation of NF-κB and MAPK Signaling

[1]

Executive Summary

This compound , chemically identified as Neoline , is a bioactive C19-diterpenoid alkaloid isolated from Aconitum species (e.g., Aconitum jaluense, Aconitum carmichaelii). While historically recognized for its analgesic properties via Nav1.7 voltage-gated sodium channel inhibition , recent pharmacological evaluations have established its role as a potent anti-inflammatory agent.

This guide delineates the molecular mechanism by which this compound suppresses inflammation. It acts as a dual-pathway inhibitor, simultaneously blocking the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibition prevents the transcriptional upregulation of critical pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6.

Chemical & Pharmacological Profile

| Feature | Specification |

| Common Name | This compound (Neoline) |

| Chemical Formula | C₂₄H₃₉NO₆ |

| Molecular Weight | 437.57 g/mol |

| Structural Class | C19-Diterpenoid Alkaloid |

| Primary Targets | 1. Nav1.7 (Analgesia)2. NF-κB / MAPK Complex (Anti-inflammation) |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Insoluble in water |

Editorial Note on Nomenclature: In scientific literature, this compound is frequently referred to by its synonym, Neoline . Researchers must distinguish this compound from its structural analog, Bullatine A, which possesses a distinct C22-skeleton and differing pharmacokinetic properties.

Mechanistic Action: Signal Transduction Blockade

This compound exerts its anti-inflammatory effects by intercepting signal transduction at the cytosolic level, preventing the nuclear translocation of transcription factors required for the inflammatory response.

The NF-κB Pathway Inhibition

Under basal conditions, NF-κB (p65/p50 dimer) is sequestered in the cytoplasm by the inhibitory protein IκBα . Upon stimulation (e.g., by LPS binding to TLR4):

-

Standard Cascade: IκB Kinase (IKK) phosphorylates IκBα, triggering its ubiquitination and proteasomal degradation. This releases p65/p50 to translocate to the nucleus.

-

This compound Intervention: this compound inhibits the phosphorylation and degradation of IκBα. Consequently, p65 remains sequestered in the cytoplasm, preventing its binding to DNA promoter regions (κB sites) and halting cytokine gene transcription.

The MAPK Pathway Inhibition

The MAPK cascade—comprising ERK1/2 , p38 , and JNK —serves as an upstream regulator of NF-κB and AP-1.

-

Standard Cascade: Upstream kinases (TAK1) phosphorylate MAPKs, which then activate downstream transcription factors (e.g., c-Jun, ATF2).

-

This compound Intervention: this compound suppresses the phosphorylation of p38, ERK, and JNK. This blockade reduces the downstream activation of AP-1 and reinforces the suppression of NF-κB.

Pathway Visualization (Graphviz)

Figure 1: Schematic representation of this compound-mediated inhibition of TLR4 downstream signaling. Red "T" bars indicate points of pharmacological blockade.

Experimental Validation Protocols

To rigorously validate this compound activity, the following protocols utilize RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS). These protocols are designed to be self-validating through the use of positive controls (e.g., Dexamethasone) and cell viability checks.

Cell Viability Assay (CCK-8 / MTT)

Purpose: To ensure observed anti-inflammatory effects are not due to cytotoxicity.

-

Seeding: Plate RAW 264.7 cells at

cells/mL in 96-well plates. -

Treatment: Incubate with this compound (0, 10, 20, 40, 80 µM) for 24 hours.

-

Readout: Add CCK-8 reagent; measure absorbance at 450 nm.

-

Validation Criteria: Cell viability must remain >90% at the selected therapeutic concentration to rule out cytotoxic artifacts.

Western Blotting for Phosphorylation Status

Purpose: To quantify the blockade of signal transduction.

-

Pre-treatment: Incubate cells with this compound (20–80 µM) for 1 hour.

-

Induction: Stimulate with LPS (1 µg/mL) for 30 minutes (optimal for phosphorylation detection).

-

Lysis: Extract total protein using RIPA buffer containing protease and phosphatase inhibitors.

-

Antibody Targets:

-

Primary: p-p65 (Ser536), p-IκBα, p-ERK1/2, p-JNK, p-p38.

-

Loading Control: β-actin or GAPDH.

-

-

Expected Result: Dose-dependent reduction in band intensity for all phosphorylated proteins compared to the LPS-only control.

Immunofluorescence for p65 Translocation

Purpose: Visual confirmation of NF-κB nuclear exclusion.

-

Fixation: 4% Paraformaldehyde after 1h LPS stimulation.

-

Staining: Anti-p65 antibody (Green/FITC) + DAPI (Blue/Nucleus).

-

Microscopy:

-

LPS Control: Strong Green/Blue overlap in the nucleus (Cyan appearance).

-

This compound + LPS: Green signal remains cytosolic; Nuclei remain distinct Blue.

-

Nitric Oxide (NO) Inhibition Assay (Griess)

Purpose: Functional readout of downstream inflammatory suppression.

| Group | Treatment | Expected NO (µM) | Interpretation |

| Control | Media Only | < 2.0 | Baseline |

| Model | LPS (1 µg/mL) | > 35.0 | Full Inflammation |

| Low Dose | LPS + this compound (20 µM) | ~ 25.0 | Partial Inhibition |

| High Dose | LPS + this compound (80 µM) | < 10.0 | Significant Inhibition |

| Pos. Ctrl | LPS + Dexamethasone | < 5.0 | System Validation |

Therapeutic Implications

Neuropathic Pain (The Nav1.7 Connection)

While this guide focuses on inflammation, this compound's primary distinction is its inhibition of Nav1.7 , a sodium channel highly expressed in nociceptors. This makes it particularly effective for Oxaliplatin-induced peripheral neuropathy , where it reduces mechanical hyperalgesia without the central side effects typical of opioids.

Rheumatoid Arthritis (RA)

The dual inhibition of NF-κB and MAPK suggests this compound is a candidate for RA therapy. By suppressing TNF-α and IL-1β , it prevents the synovial inflammation and bone erosion characteristic of the disease.

References

-

Neoline (this compound)[1][2] Chemical Identity & Pharmacology Source: Cayman Chemical & PubChem

- Confirming this compound as Neoline (CAS 466-26-2)

-

URL: [Link]

-

Inhibition of Nav1.

-

Anti-inflammatory Mechanisms of Aconitum Alkaloids (NF-κB/MAPK)

- Study: Bullatine A (Structural Analog)

- Relevance: Provides the foundational mechanistic model for C19-diterpenoid alkaloids, supported by specific Neoline data in deriv

-

URL: [Link]

-

Suppression of NO and Cytokines by Neoline

- Source: BenchChem Technical Review on Neoline Deriv

-

Relevance: Confirms Neoline's specific ability to inhibit Nitric Oxide production in LPS-stimulated macrophages.[4]

Structure-Activity Relationship of Aconitum Diterpenoid Alkaloids: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Scope: Structural classification, molecular mechanism (VGSC interaction), detailed SAR analysis, and experimental validation protocols.

Executive Summary: The Therapeutic Window Paradox

Aconitum diterpenoid alkaloids (DAs) represent one of the most potent classes of plant-derived bioactive compounds. Historically utilized in Traditional Chinese Medicine (TCM) as Fuzi (Aconitum carmichaeli) for analgesia and cardiotonic effects, their clinical utility is severely restricted by a narrow therapeutic index.

The core challenge lies in the structural overlap between the pharmacophore (analgesia) and the toxicophore (arrhythmogenicity). While diester-diterpenoid alkaloids (DDAs) like aconitine exhibit picomolar affinity for voltage-gated sodium channels (VGSCs), they induce lethal persistent activation. Conversely, hydrolysis products (monoesters) exhibit reduced toxicity but compromised efficacy.[1] This guide dissects the structure-activity relationship (SAR) required to decouple these effects, providing a roadmap for rational analog design.

Structural Classification & Chemical Space

Diterpenoid alkaloids are derived from tetracyclic diterpenes (ent-kaurene or ent-atisine frameworks). They are categorized by carbon skeleton size, which dictates their biosynthetic origin and pharmacological profile.

The Three Primary Classes

-

C18-Diterpenoid Alkaloids: (e.g., Lappaconitine).[2][3][4][5] Characterized by the loss of two carbons from the C20 skeleton. Often exhibit Na⁺ channel blocking activity rather than activation, resulting in a safer toxicity profile.

-

C19-Diterpenoid Alkaloids: (e.g., Aconitine, Mesaconitine).[1][4][6][7] The most medically significant and toxic class. They possess an aconitine-type skeleton with a hexacyclic ring system.[8]

-

C20-Diterpenoid Alkaloids: (e.g., Atisine).[3] Less complex, often retaining the exocyclic methylene group.

Visualization: Structural Hierarchy

Figure 1: Hierarchical classification of Aconitum alkaloids. C19-diesters represent the high-potency/high-toxicity cluster, while C18 alkaloids offer a distinct pharmacological pathway.

Mechanism of Action: The Voltage-Gated Sodium Channel (VGSC)

The primary target of C19-DDAs is Site 2 of the

Molecular Interaction

Unlike local anesthetics (which block the pore), Aconitine acts as an allosteric activator .

-

Binding: Aconitine binds to the transmembrane segments IS6 and IVS6 of the channel in its open conformation.

-

Gating Modification: It stabilizes the open state, shifting the activation voltage to more negative potentials (hyperpolarizing shift).

-

Inactivation Inhibition: It prevents the channel from closing (inactivating).

-

Physiological Consequence: This results in a persistent Na⁺ influx ("window current"), leading to sustained depolarization. In the heart, this manifests as ectopic beats and ventricular fibrillation (arrhythmia). In nerves, it causes paresthesia followed by conduction block (depolarization block).

Contrast with C18 (Lappaconitine): Lappaconitine acts primarily as a frequency-dependent blocker of the Na⁺ channel (similar to Class I antiarrhythmics), which explains its potent analgesic effect without the severe arrhythmogenic toxicity of aconitine.

Visualization: Signaling Pathway

Figure 2: Mechanism of Aconitine-induced toxicity. Binding to Site 2 prevents channel inactivation, causing ionic overload.

Detailed Structure-Activity Relationship (SAR)

The SAR of Aconitum alkaloids is defined by the rigid hexacyclic skeleton decorated with hydroxyl and ester groups. The "Rule of Esters" is the most critical determinant of activity.

The Toxicophore: C-8 and C-14 Esters

The presence of ester groups at C-8 and C-14 is the primary driver of high affinity for the Na⁺ channel.

| Structural Feature | Modification | Effect on Activity (Toxicity & Analgesia) |

| C-8 Substituent | Acetyl (OAc) | Critical for Toxicity. High affinity for Site 2. |

| Hydroxyl (OH) | Drastic reduction in toxicity (1/500th of diester). Loss of arrhythmogenic potential but also significant loss of analgesic potency. | |

| Fatty Acid (Lipo) | "Lipo-alkaloids" (e.g., 8-O-linoleoyl). Retains some activity with altered pharmacokinetics and reduced acute toxicity. | |

| C-14 Substituent | Benzoyl (OBz) | Enhances lipophilicity and binding affinity. |

| Hydroxyl (OH) | Reduced affinity. | |

| C-13 Substituent | Hydroxyl (OH) | Essential for the interaction with the channel protein (H-bonding). Removal reduces potency. |

| N-Substituent | Ethyl (Aconitine) | Optimal for activity. |

| Methyl (Mesaconitine) | Increases Toxicity. Mesaconitine is often more lethal than aconitine due to steric fit. | |

| Acetyl | Reduces basicity of Nitrogen, significantly lowering affinity and toxicity. |

The Pharmacophore vs. Toxicophore Map

To design safer analogs, one must disrupt the "double ester" configuration while maintaining the core skeleton's interaction with the receptor.

-

Diester Alkaloids (DDAs): (Aconitine, Mesaconitine) = High Toxicity / High Efficacy.

-

Monoester Alkaloids (MDAs): (Benzoylaconine) = Low Toxicity / Low-Moderate Efficacy.

-

Amino-Alcohol Alkaloids: (Aconine) = Non-toxic / Inactive.[3]

Key Insight: The C-8 acetate is the "trigger" for channel opening. Hydrolysis of this group (as done in the traditional Paozhi processing of Fuzi) converts the toxin into a safer, albeit less potent, immunomodulator or mild analgesic.

Visualization: SAR Map

Figure 3: SAR Map highlighting the critical sites for modification. C-8 is the primary switch for toxicity.

Experimental Protocols

Trustworthy data generation requires rigorous control of experimental conditions, particularly in electrophysiology where Aconitum alkaloids show use-dependent block/activation.

Protocol A: Whole-Cell Patch Clamp (Nav1.5/Nav1.7)

Used to determine the mechanism (Activator vs. Blocker) and affinity.

-

Cell Preparation: Use HEK293 cells stably expressing human Nav1.5 (cardiac) or Nav1.7 (pain).

-

Solutions:

-

Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). CsF blocks K⁺ currents.

-

Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).

-

-

Recording Configuration: Whole-cell voltage clamp.

-

Voltage Protocol (Activation):

-

Hold at -140 mV (critical to remove resting inactivation).

-

Apply depolarizing pulses from -100 mV to +40 mV in 10 mV increments (50 ms duration).

-

-

Data Analysis:

-

Measure peak current (

). -

Plot Conductance (

) vs. Voltage ( -

Validation Metric: Aconitine (1-10

M) must cause a hyperpolarizing shift (leftward shift) in the

-

Protocol B: In Vivo Acute Toxicity vs. Analgesia (Therapeutic Index)

Used to validate SAR modifications.

-

Subjects: ICR Mice (Male, 18-22g).

-

Toxicity (LD50):

-

Administer alkaloid (i.v. or p.o.) using the "Up-and-Down" method.

-

Monitor for 24h. Endpoint: Cardiac arrest/Respiratory failure.

-

-

Analgesia (ED50):

-

Acetic Acid Writhing Test: Inject 0.6% acetic acid i.p. 30 mins after drug administration. Count writhes for 15 mins.

-

Hot Plate Test: Latency to lick paw/jump at 55°C.

-

-

Calculation: Calculate Therapeutic Index (

).-

Target: Aconitine TI

4-6 (Narrow). -

Target: Lappaconitine/Derivatives TI > 20 (Desirable).[9]

-

References

-

Aconite and Other Sodium Channel Openers. Poisoning & Drug Overdose, 7e. AccessMedicine. 10[11]

-

Aconitine-induced modification of single sodium channels in neuroblastoma cell membrane. SciSpace. 12

-

Aconitum sp.[13][14] alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties. PubMed.[5] 15

-

Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels. PMC. 16

-

Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism. Natural Product Reports. 1

-

Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers. 17

-

Toxicological mechanism of Aconitum alkaloids. ResearchGate. 18[2][11]

-

Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure. MDPI. 6

Sources

- 1. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Aconitine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. academic.oup.com [academic.oup.com]

- 12. scispace.com [scispace.com]

- 13. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of aconitine-modified human heart (hH1) and rat skeletal (μ1) muscle Na+ channels: an important role for external Na+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 18. researchgate.net [researchgate.net]

History of Neoline discovery in Traditional Chinese Medicine

Topic: History of Neoline Discovery in Traditional Chinese Medicine Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Traditional Poison to Neuropathic Pain Therapeutic

Executive Summary

The genus Aconitum (Ranunculaceae), known in Traditional Chinese Medicine (TCM) as Fuzi (lateral root) or Chuanwu (mother root), represents the quintessential pharmacological paradox: it is both a lethal cardiotoxin and a potent analgesic. For centuries, the clinical use of Aconitum relied on "Paozhi" (processing) to mitigate toxicity, a black-box method that empirically reduced lethal diester-diterpenoid alkaloids (DDAs) like aconitine while retaining therapeutic efficacy.

Neoline (C₂₄H₃₉NO₆), a C19-norditerpenoid alkaloid, has emerged as the molecular solution to this paradox. Unlike its lethal congeners, Neoline exhibits a wide therapeutic window, retaining potent analgesic activity via Nav1.7 sodium channel inhibition without the catastrophic cardiotoxicity associated with ester-linked alkaloids.

This guide reconstructs the discovery timeline of Neoline, details its structural elucidation, and provides a self-validating protocol for its isolation, serving as a blueprint for modern drug development from toxic botanical sources.

Historical Trajectory: The De-Escalation of Toxicity

The history of Neoline is not a single "eureka" moment but a gradual differentiation from the "Aconitine complex."

Phase I: The Era of Lethality (1833 – 1950s)

Early phytochemical work focused exclusively on Aconitine (isolated by Geiger & Hesse, 1833), the primary toxin. Researchers viewed the "amorphous alkaloid fraction" remaining after Aconitine crystallization as impurities or hydrolysis artifacts (alkamines).

Phase II: The Isolation of "Minor" Alkaloids (1950s – 1970s)

As chromatographic techniques advanced, researchers began to fractionate the amorphous mother liquors.

-

The Discovery: Neoline was isolated from Aconitum species as a distinct, non-crystalline or difficult-to-crystallize alkaloid.

-

The Synonymy: In parallel, Chinese researchers isolated Bullatine B from Aconitum bullatifolium and Aconitum flavum. Later comparative studies confirmed that This compound is identical to Neoline .

-

Structural Milestone (1976): The definitive structural assignment was achieved by S.W. Pelletier and Z. Djarmati . Using Carbon-13 NMR spectroscopy—a novel technique at the time—they mapped the C19-norditerpenoid skeleton, distinguishing Neoline from its structural neighbor, substituted aconines.

Phase III: The Pharmacological Renaissance (2000s – Present)

Modern research identified Neoline as the Marker of Efficacy in processed Fuzi.

-

The Processing Link: Tanimura et al. (2019) demonstrated that while traditional heat processing (hydrolysis) degrades toxic Aconitine into Benzoylaconine and Aconine, Neoline remains stable . Thus, in processed Fuzi, the ratio of Neoline (therapeutic) to Aconitine (toxic) shifts dramatically in favor of safety.

-

Mechanism: Identification of Neoline as a selective inhibitor of the Nav1.7 voltage-gated sodium channel, a key target for neuropathic pain.

Technical Deep Dive: Chemistry & Structure

Neoline is a C19-norditerpenoid alkaloid of the aconitine type. Its low toxicity compared to Aconitine is structurally determined by the absence of ester groups at C-8 and C-14.

| Feature | Aconitine (Toxin) | Neoline (Therapeutic) | Impact on Activity |

| Formula | C₃₄H₄₇NO₁₁ | C₂₄H₃₉NO₆ | Neoline is smaller, less lipophilic. |

| C-8 Substituent | Acetate (Ester) | -OH (Hydroxyl) | Esters at C-8 are critical for high affinity to open Na+ channels (toxicity). Removal drastically reduces cardiotoxicity. |

| C-14 Substituent | Benzoate (Ester) | -OH (Hydroxyl) | Aromatic esters contribute to potency but also toxicity. |

| C-1 Substituent | -OMe | -OH | Minor effect on potency. |

| Stability | Unstable (Hydrolyzes easily) | High Stability | Neoline survives boiling/steaming (Paozhi). |

Structural Diagram (DOT Visualization)

The following diagram illustrates the structural relationship and the "Safety Switch" (Hydrolysis/Absence of Esters).

Caption: Structural divergence: Aconitine relies on unstable ester groups for toxicity, while Neoline's stable polyol structure retains analgesic efficacy.

Experimental Protocol: Isolation & Quantification

Directive: This protocol is designed to be self-validating . The use of pH-dependent fractionation ensures that if the final fraction does not contain alkaloids, the pH adjustment step failed.

Reagents Required

-

Raw Material: Aconitum carmichaelii lateral roots (Processed Fuzi or Raw Chuanwu).

-

Solvents: Ethanol (95%), HCl (0.5M), NH₄OH (conc.), Chloroform (CHCl₃) or Dichloromethane (DCM), Diethyl Ether.

-

Validation Standard: Neoline Reference Standard (purity >98%).

Step-by-Step Workflow

1. Primary Extraction (Total Alkaloids)

-

Macerate 1.0 kg of powdered root in 5.0 L of 95% Ethanol for 24 hours.

-

Reflux for 2 hours. Filter. Repeat x2.

-

Combine filtrates and evaporate in vacuo to obtain a crude syrupy residue.

2. Acid-Base Purification (The "Cleanup")

-

Suspend residue in 1.0 L of 0.5M HCl (Target pH 2-3).

-

Validation Check: The solution must be acidic. Toxic lipophilic impurities (fats/waxes) remain insoluble or can be partitioned out.

-

Wash the acidic solution with Diethyl Ether (3 x 500 mL). Discard the ether layer (removes non-alkaloidal lipids).

3. Alkaloid Precipitation (The "Switch")

-

Basify the aqueous phase using NH₄OH to pH 9-10 .

-

Validation Check: The solution should turn cloudy as free-base alkaloids precipitate.

4. Differential Fractionation (Isolation of Neoline Fraction)

-

Extract the basic aqueous phase with Chloroform (CHCl₃) (3 x 500 mL).

-

Collect the CHCl₃ layer. This contains the Total Alkaloid Fraction (Aconitine, Mesaconitine, Neoline, Fuziline).

-

Note: Neoline is more polar than Aconitine. If further separation is needed, partition the CHCl₃ residue between Ether and Buffer . Neoline tends to remain in the more polar organic fractions or requires chromatographic separation (Silica Gel, eluting with CHCl₃:MeOH 10:1).

HPLC Quantification Method

To verify Neoline content, use the following validated parameters:

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 250mm |

| Mobile Phase A | 20mM Ammonium Bicarbonate (pH 9.5 adjusted with ammonia) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-30 min: 25% B → 40% B; 30-45 min: 40% B → 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm (or ELSD for higher sensitivity as Neoline has weak UV) |

| Retention | Neoline elutes before Aconitine and Mesaconitine due to higher polarity. |

Mechanism of Action: The Nav1.7 Blockade

Neoline functions as a state-dependent blocker of Voltage-Gated Sodium Channels (VGSCs).

-

Target: Nav1.7 (SCN9A gene product), highly expressed in nociceptive dorsal root ganglion (DRG) neurons.

-

Action: It binds to the neurotoxin receptor site 2 (or an overlapping site) but, unlike Aconitine, it does not cause persistent activation (which leads to arrhythmia). Instead, it stabilizes the inactivated state of the channel.

-

Result: Inhibition of repetitive neuronal firing in pain pathways without blocking cardiac channels (Nav1.5) to the same lethal extent.

Caption: Mechanism of Analgesia: Neoline stabilizes the inactivated state of Nav1.7, preventing the repetitive firing characteristic of neuropathic pain.

References

-

Pelletier, S. W., & Djarmati, Z. (1976). Carbon-13 Nuclear Magnetic Resonance: Aconitine-type Diterpenoid Alkaloids from Aconitum Species. Journal of the American Chemical Society, 98(20), 6372–6374.

-

Tanimura, Y., et al. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model. Journal of Ethnopharmacology, 241, 111859.

- Wang, Y., et al. (2012). Structure-activity relationships of diterpenoid alkaloids from Aconitum for cardiotoxicity. Toxicology, 302(2-3), 223-230.

-

Zhou, X., et al. (2014).[1] Pharmacologically active C-19 diterpenoid alkaloids from Aconitum.[2] Natural Product Communications, 9(3), 323-326. (Reference for this compound identity).

-

Geiger, P. L., & Hesse, H. (1833). Über das Aconitin. Annalen der Pharmacie, 7, 269. (Historical reference for Aconitine).[1][3][4]

Sources

Methodological & Application

Protocol for extraction of Neoline from Aconitum roots

Abstract & Strategic Overview

Neoline is a C19-diterpenoid alkaloid found in Aconitum species (e.g., A. carmichaelii, known as "Fuzi"). Unlike the highly toxic diester alkaloids (aconitine, mesaconitine), neoline is a monoester alkaloid exhibiting significant analgesic properties with a wider therapeutic window.

The Challenge: Isolating neoline is chemically hazardous and technically difficult due to:

-

Co-elution: It shares similar polarity with structurally related alkaloids like fuziline and songorine.

-

Toxicity: The raw material contains lethal concentrations of aconitine.

-

Tailing: Alkaloids often streak on silica gel due to interaction with silanol groups.

The Solution: This protocol utilizes pH-Zone-Refining Counter-Current Chromatography (CCC) as the primary purification step. Unlike solid-liquid chromatography, CCC uses a liquid stationary phase, eliminating irreversible adsorption and allowing for high-sample-loading separation based on pKa and hydrophobicity.

Safety & Pre-Analytical Considerations

⚠️ DANGER: LETHAL TOXICITY WARNING Aconitum alkaloids (specifically Aconitine) are potent neurotoxins acting on voltage-gated sodium channels. The estimated lethal dose of Aconitine in humans is 1–2 mg .

PPE: Double nitrile gloves, N95/P100 respirator, and full lab coat are mandatory.

Containment: All weighing and solvent handling must occur inside a certified fume hood.

Neutralization: Keep a solution of 10% KMnO₄ and dilute H₂SO₄ ready to oxidize accidental spills (oxidizes aconitine to less toxic compounds).

Material Preparation

-

Source: Dried lateral roots of Aconitum carmichaelii (Fuzi).

-

Comminution: Grind roots to a coarse powder (20–40 mesh). Note: Avoid fine dust to prevent inhalation risks and column clogging during filtration.

Phase I: Crude Alkaloid Extraction (Acid-Base Partitioning)

This phase isolates the "Total Alkaloid Fraction" (TAF) from the lignocellulosic biomass.

Reagents

-

Ethanol (95%)[1]

-

Hydrochloric Acid (2% v/v)

-

Ammonium Hydroxide (25% NH₃)

-

Dichloromethane (DCM) or Chloroform

Step-by-Step Protocol

-

Maceration & Reflux:

-

Extract 1.0 kg of powdered root with 5 L of 95% Ethanol under reflux for 2 hours. Repeat 3 times.

-

Combine filtrates and evaporate under reduced pressure (Rotavap at 45°C) to obtain a dark syrup.

-

-

Acid Dissolution (Protonation):

-

Suspend the syrup in 2 L of 2% HCl.

-

Mechanism:[5][6][7][8][9][10] Converts free-base alkaloids (insoluble in water) into hydrochloride salts (soluble in water).

-

Defatting: Partition the acidic aqueous layer with Petroleum Ether (3 x 500 mL). Discard the organic layer (contains fats, chlorophyll, neutral terpenes).

-

-

Basification (Deprotonation):

-

Adjust the aqueous phase to pH 9.5–10.0 using Ammonium Hydroxide.

-

Critical Check: Use a calibrated pH meter. pH > 11 may cause hydrolysis of the ester groups in neoline; pH < 9 results in incomplete precipitation.

-

-

Organic Extraction:

-

Extract the basified aqueous solution with DCM (4 x 500 mL).

-

Collect the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

Yield: ~10–15 g of Crude Alkaloid Fraction (CAF).

-

Phase II: High-Resolution Purification via pH-Zone-Refining CCC

This is the critical differentiation step. Standard silica columns often fail to separate Neoline from Fuziline efficiently. pH-Zone-Refining CCC exploits the difference in pKa values.[10]

CCC System Setup

-

Apparatus: High-Speed CCC (e.g., TBE-300 or similar multilayer coil system).

-

Solvent System: n-Hexane / Ethyl Acetate / Methanol / Water (3:5:4:5 v/v).[5][11]

-

Stationary Phase (Retainer): Upper organic phase + 10 mM Triethylamine (TEA) .

-

Mobile Phase (Eluter): Lower aqueous phase + 10 mM Hydrochloric Acid (HCl) .

Operational Protocol

-

Equilibration:

-

Fill the entire column with the Stationary Phase (Upper phase + TEA).

-

Set column rotation to 800–1000 rpm.

-

-

Sample Loading:

-

Elution:

-

Fraction Collection:

-

Monitor UV at 254 nm (though response is low) and continuously monitor pH of the eluate.

-

Neoline typically elutes after the lipo-alkaloids but before the highly polar aconine derivatives.

-

Collect fractions corresponding to stable pH plateaus.

-

Visualizing the Workflow

Caption: Figure 1. Step-by-step isolation workflow from raw biomass to purified Neoline using Acid-Base partitioning and CCC.

Phase III: Analytical Validation (HPLC-UV)

To confirm the identity and purity of the isolated Neoline fractions.

Method Parameters

| Parameter | Condition | Logic |

| Column | XBridge C18 (4.6 × 250 mm, 5 µm) | Critical: Must be pH-stable. Standard silica C18 degrades at pH > 8. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH suppresses protonation, ensuring sharp peaks for basic alkaloids. |

| Mobile Phase B | Acetonitrile | Organic modifier. |

| Gradient | 0-30 min: 25% → 55% B | Optimized for separating monoesters (Neoline) from diesters. |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[2] |

| Detection | UV 235 nm | Neoline has weak UV absorption; 235 nm balances sensitivity vs. solvent noise. |

| Temperature | 30°C | Maintains reproducible retention times. |

Self-Validation Check:

-

Purity Calculation: Area normalization method. Target > 98%.

-

Identity: Compare retention time (RT) with a certified reference standard. Neoline typically elutes earlier than Aconitine due to higher polarity (presence of -OH groups vs ester groups).

Mechanism of Separation (Graphviz)

Understanding why CCC works is crucial for troubleshooting.

Caption: Figure 2. Mechanism of pH-Zone-Refining CCC. The eluter (HCl) titrates the retainer (TEA), releasing alkaloids based on their pKa.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsification | Incomplete removal of fats/proteins. | Ensure thorough Pet Ether wash in Phase I. Filter sample through 0.45 µm PTFE before CCC. |